2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer, antihypertensive, and anti-inflammatory properties . This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Properties
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-7-2-1-5(4-11)3-6(7)8(14)13-9/h1-3H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCREYXQIDYMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at C-2 Chlorine
The electron-deficient quinazoline ring facilitates nucleophilic displacement of the chlorine atom at position 2. This reaction typically requires basic conditions and polar aprotic solvents:
| Reaction Type | Reagents | Products | Key Considerations |
|---|---|---|---|
| Amination | Primary/Secondary amines | 2-Amino derivatives | Excess amine improves yield |
| Alkoxylation | Alcohols + Base | 2-Alkoxyquinazolines | Requires anhydrous conditions |
| Thioether Formation | Thiols | 2-Sulfanyl derivatives | Oxidative stability concerns |
These substitutions enable structural diversification for biological activity optimization. The reaction mechanism proceeds through an aromatic nucleophilic substitution pathway, where the electron-withdrawing carbonyl and nitrile groups activate the chloro substituent for displacement.
Carbonitrile Group Transformations
The electron-deficient carbonitrile group undergoes characteristic nitrile reactions:
Hydrolysis Pathways:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | H2SO4/H2O, Δ | 6-Carboxylic acid derivative | Prodrug synthesis |
| Basic Hydrolysis | NaOH/H2O2 | 6-Carboxamide intermediate | Bioconjugation chemistry |
| Partial Hydrolysis | HCl/EtOH | 6-Carboximidate ester | Protective group strategy |
Complete hydrolysis yields 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, a key intermediate for esterification and amide coupling reactions. Controlled hydrolysis conditions allow selective transformation while preserving other functional groups.
Redox Reactions
The fused heterocyclic system participates in selective reduction processes:
| Target Site | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Ketone Reduction | NaBH4/CeCl3 | 4-Hydroxy derivative | Retains ring aromaticity |
| Ring Hydrogenation | H2/Pd-C | Tetrahydroquinazoline | Cis-dihydro addition favored |
| Nitrile Reduction | LiAlH4 | 6-Aminomethyl derivative | Requires careful stoichiometry |
Notably, the carbonitrile group demonstrates stability under mild reduction conditions, enabling selective ketone reduction without affecting the nitrile functionality.
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions through its nitrile group:
| Reaction Partner | Conditions | Product Class | Ring System Formed |
|---|---|---|---|
| Sodium Azide | DMF, 100°C | Tetrazolo[1,5-f]quinazoline | Bicyclic tetrazole derivative |
| Hydroxylamine | EtOH/HCl | Imidazo[1,2-f]quinazoline | Fused imidazole system |
| Nitrile Oxides | Microwave irradiation | Isoxazolo[5,4-f]quinazoline | Spirocyclic adducts |
These cycloadditions expand the molecular complexity for structure-activity relationship studies in drug discovery. The electron-deficient nature of both the quinazoline ring and nitrile group facilitates these [3+2] dipolar cycloaddition reactions.
Metal-Mediated Cross Couplings
Recent advances employ transition metal catalysis for direct functionalization:
| Reaction Type | Catalytic System | Coupling Partner | Position Modified |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Arylboronic acids | C-7 position |
| Sonogashira | Pd/CuI/PPh3 | Terminal alkynes | C-5 position |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Primary amines | C-2 chlorine replacement |
These cross-coupling reactions demonstrate the compound's potential in modern synthetic methodologies, though regioselectivity challenges require careful ligand selection . The chloro substituent serves as both a leaving group and directing group in these transformations.
The compound's reactivity profile positions it as a strategic building block for developing kinase inhibitors, antimicrobial agents, and PET tracers. Current research focuses on optimizing reaction conditions to improve yields and selectivity, particularly for pharmaceutical applications requiring high enantiomeric purity. Future directions include exploring photocatalytic modifications and continuous flow chemistry approaches to enhance process efficiency.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential as a building block in synthesizing novel drugs targeting various diseases. Its biological activities include:
- Antimicrobial Properties : Research indicates that 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : The compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation through specific molecular interactions, potentially targeting pathways involved in tumor growth.
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Key areas of focus include:
- Target Interaction Studies : The compound's ability to bind with specific proteins or enzymes within cells is essential for assessing its therapeutic potential. Interaction studies typically highlight its binding affinity to targets involved in cancer and microbial infections.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple fields.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Similar structure but lacks the chlorine and nitrile groups.
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile: Similar structure but with the nitrile group at a different position.
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Contains additional substituents on the quinazoline ring.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Its unique molecular structure, characterized by a chloro substituent at the second position and a carbonitrile group at the sixth position, contributes to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
The molecular formula of this compound is C_9H_6ClN_3O, with a molar mass of approximately 196.6 g/mol. The presence of functional groups such as the carbonitrile and chloro substituents plays a crucial role in its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Enterococcus faecalis | 8.33 µM |
| Escherichia coli | 2.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
| Salmonella typhi | 11.29 µM |
These results indicate that the compound possesses moderate to good antibacterial activity across different strains, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The quinazoline core is often associated with various anticancer effects due to its ability to interact with specific molecular targets within cancer cells. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways.
For instance, a related compound with a similar structure was found to inhibit PAK4 (p21-activated kinase 4), which is implicated in cancer cell migration and invasion. The study reported that the most effective derivative exhibited an IC50 value of approximately 9.25 µM against DPP4 (Dipeptidyl Peptidase IV), highlighting the significance of structural modifications in enhancing biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized quinazoline derivatives, including this compound. The results demonstrated that this compound exhibited promising antibacterial activity against several strains, supporting its potential use in treating infections caused by resistant bacteria .
- Anticancer Potential : In another research effort focused on quinazoline derivatives as anticancer agents, compounds structurally related to this compound were assessed for their ability to inhibit cancer cell lines. The findings indicated that certain substitutions significantly enhanced their cytotoxic effects against various cancer cell types .
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like DPP4 and COX (Cyclooxygenase), which are critical in inflammation and cancer progression.
- Cell Signaling Modulation : By affecting key signaling pathways, it can alter cell proliferation and survival rates in cancerous tissues.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile?
The synthesis typically involves cyclization of substituted quinazoline precursors. For example, chlorination at the 2-position can be achieved using POCl₃ or other chlorinating agents under reflux conditions. The nitrile group at the 6-position is often introduced via nucleophilic substitution or cyanation reactions. Reaction optimization (e.g., solvent selection, temperature, and catalyst use) is critical to minimize side products .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms proton and carbon environments, particularly the dihydroquinazoline ring system.
- X-ray crystallography resolves the planar structure and substituent orientations. SHELX programs are widely used for structure refinement, especially for handling hydrogen bonding and disorder in the crystal lattice .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How is the purity of this compound assessed in synthetic workflows?
Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water gradient) and melting point analysis. TLC (silica gel, ethyl acetate/hexane) provides preliminary confirmation. For advanced validation, elemental analysis (C, H, N) is recommended .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
Discrepancies (e.g., bond-length variations or hydrogen-bonding ambiguities) require iterative refinement using programs like SHELXL. High-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELX can address twinning or pseudo-symmetry issues. Comparative analysis with analogous structures (e.g., 3,8-dimethyl derivatives) helps validate geometric parameters .
Q. What experimental approaches are used to study the compound’s reactivity in medicinal chemistry applications?
- Kinetic studies : Monitor nucleophilic substitution at the 2-chloro position under varying pH and temperature.
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational docking : Molecular dynamics simulations predict binding modes, guiding SAR modifications (e.g., replacing the nitrile group with bioisosteres) .
Q. How can contradictory biological activity data be rationalized across studies?
Contradictions may arise from assay conditions (e.g., cell line specificity, compound solubility). Mitigation strategies include:
- Standardizing solvent systems (e.g., DMSO concentration ≤0.1%).
- Validating results with orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity).
- Performing pharmacokinetic profiling to assess bioavailability .
Q. What methodologies optimize the compound’s electronic properties for materials science applications?
- Cyclic voltammetry measures redox potentials to tailor HOMO/LUMO levels.
- DFT calculations model charge distribution, guiding substitution patterns (e.g., electron-withdrawing groups at the 6-position enhance semiconductor behavior).
- Thin-film characterization (AFM, UV-vis spectroscopy) evaluates morphology and optical bandgap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
